molecular formula C5H11ClFNO B1445434 (3R,4S)-3-fluoropiperidin-4-ol hydrochloride CAS No. 955028-89-4

(3R,4S)-3-fluoropiperidin-4-ol hydrochloride

Cat. No. B1445434
M. Wt: 155.6 g/mol
InChI Key: VGRYZBPWUNRGDD-JBUOLDKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-fluoro-4-hydroxyprolines involved starting from readily available 4-oxo-L-proline derivatives . The process involved stirring D-Glucosamine hydrochloride and glyoxylic acid monohydrate in 96% formic acid at 50-60 °C for 8 hours .


Molecular Structure Analysis

The molecular structure of “(3R,4S)-3-fluoropiperidin-4-ol hydrochloride” can be represented by the InChI code 1S/C5H10FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m1./s1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3R,4S)-3-fluoropiperidin-4-ol hydrochloride” include a molecular weight of 155.6 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Structural Analysis in Pharmaceutical Synthesis

(3R,4S)-3-fluoropiperidin-4-ol hydrochloride plays a significant role in the synthesis of pharmaceuticals like paroxetine and femoxetine. Its structural properties have been studied using vibrational circular dichroism (VCD) spectroscopy. This technique is sensitive to geometry changes in molecules and can detect subtle variations caused by intermolecular aggregation, making it valuable for the structural analysis of chiral pharmaceuticals in solutions (Urbanová et al., 2002).

Application in Protein Degradation

Research has shown that hydroxylation and fluorination of proline, as seen in compounds related to (3R,4S)-3-fluoropiperidin-4-ol hydrochloride, affect molecular recognition by biological systems. This compound is involved in the synthesis of fluoro-hydroxyprolines, which have applications in the targeted protein degradation process. Specifically, these compounds have been used in the study of the von Hippel–Lindau (VHL) E3 ligase for targeted protein degradation, a process of interest in medicinal organic chemistry, chemical biology, and drug discovery (Testa et al., 2018).

Synthesis of Fluorinated Piperidines

(3R,4S)-3-fluoropiperidin-4-ol hydrochloride is also pivotal in the synthesis of fluorinated piperidines. A study demonstrated a practical approach for the synthesis of 4-fluoropiperidines, highlighting the wide scope and simplicity of this process, which is significant for the preparation of fluorinated compounds in medicinal chemistry (Yadav et al., 2010).

Enantiomeric Enrichment for Pharmaceutical Synthesis

Another study focuses on the enantiomeric enrichment of a compound related to (3R,4S)-3-fluoropiperidin-4-ol hydrochloride. The process of crystallization was used to achieve a higher purity of the enantiomer, which is important for pharmaceutical applications, particularly in the synthesis of stereo-specific drugs (Navratilova & Potáček, 2001).

Safety And Hazards

The safety information for “(3R,4S)-3-fluoropiperidin-4-ol hydrochloride” indicates that it has the GHS07 pictogram. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

(3R,4S)-3-fluoropiperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRYZBPWUNRGDD-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@H]1O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-3-fluoropiperidin-4-ol hydrochloride

CAS RN

955028-89-4, 1523530-55-3
Record name 4-Piperidinol, 3-fluoro-, hydrochloride (1:1), (3R,4S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955028-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinol, 3-fluoro-, hydrochloride (1:1), (3R,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523530-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S)-3-fluoropiperidin-4-ol hydrochloride
Reactant of Route 2
(3R,4S)-3-fluoropiperidin-4-ol hydrochloride
Reactant of Route 3
(3R,4S)-3-fluoropiperidin-4-ol hydrochloride
Reactant of Route 4
(3R,4S)-3-fluoropiperidin-4-ol hydrochloride
Reactant of Route 5
(3R,4S)-3-fluoropiperidin-4-ol hydrochloride
Reactant of Route 6
(3R,4S)-3-fluoropiperidin-4-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.